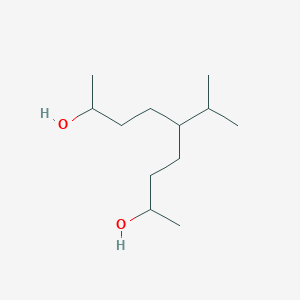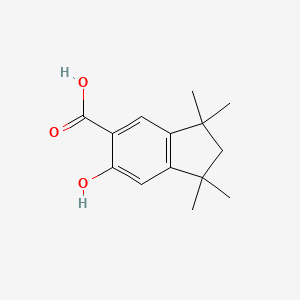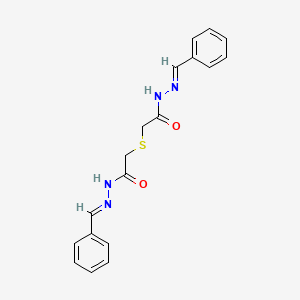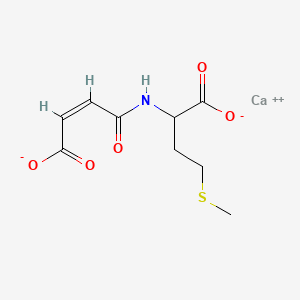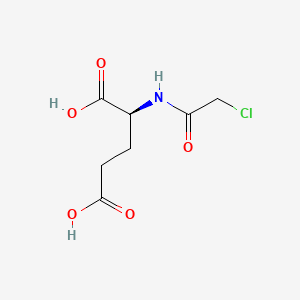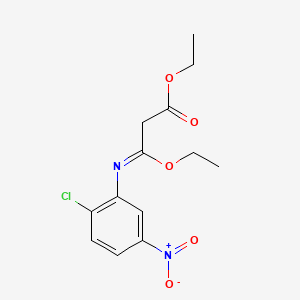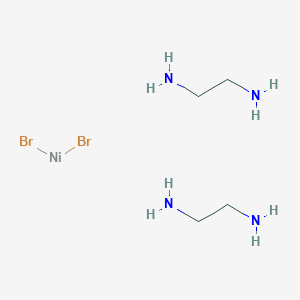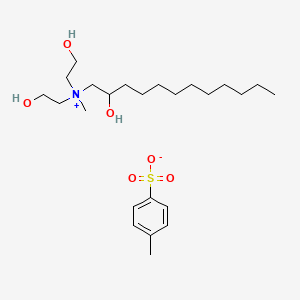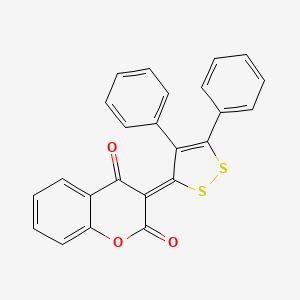
3-(4,5-Diphenyl-3H-1,2-dithiol-3-ylidene)-2H-chromene-2,4(3H)-dione
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-(4,5-Diphenyl-3H-1,2-dithiol-3-ylidene)-2H-chromene-2,4(3H)-dione is a complex organic compound known for its unique structural properties and potential applications in various scientific fields. This compound features a chromene backbone with a dithiolylidene moiety, making it an interesting subject for research in organic chemistry and material science.
准备方法
The synthesis of 3-(4,5-Diphenyl-3H-1,2-dithiol-3-ylidene)-2H-chromene-2,4(3H)-dione typically involves multi-step organic reactions. The preparation methods include:
Synthetic Routes: The compound can be synthesized through a series of reactions starting from commercially available precursors
Reaction Conditions: The reactions are usually carried out under controlled conditions, including specific temperatures, solvents, and catalysts to ensure the desired product is obtained with high purity.
化学反应分析
3-(4,5-Diphenyl-3H-1,2-dithiol-3-ylidene)-2H-chromene-2,4(3H)-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride, resulting in the formation of reduced sulfur-containing products.
Substitution: The compound can undergo substitution reactions where one of the phenyl groups is replaced by other functional groups under appropriate conditions.
Common Reagents and Conditions: Typical reagents include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and catalysts like palladium on carbon. The reactions are often carried out in solvents such as dichloromethane or ethanol.
Major Products: The major products formed depend on the type of reaction and the specific conditions used. For example, oxidation may yield sulfoxides, while reduction could produce thiols.
科学研究应用
3-(4,5-Diphenyl-3H-1,2-dithiol-3-ylidene)-2H-chromene-2,4(3H)-dione has several scientific research applications:
Chemistry: The compound is studied for its unique electronic properties and potential use in organic electronics and photonics.
Biology: Research is ongoing to explore its potential as a bioactive molecule with applications in drug discovery and development.
Medicine: The compound’s structural features make it a candidate for developing new therapeutic agents, particularly in the field of oncology.
Industry: Its potential use in the development of advanced materials, such as organic semiconductors and sensors, is being investigated.
作用机制
The mechanism of action of 3-(4,5-Diphenyl-3H-1,2-dithiol-3-ylidene)-2H-chromene-2,4(3H)-dione involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, leading to modulation of their activity.
Pathways Involved: The exact pathways depend on the specific application and the biological context. For example, in cancer research, it may interfere with signaling pathways involved in cell proliferation and apoptosis.
相似化合物的比较
3-(4,5-Diphenyl-3H-1,2-dithiol-3-ylidene)-2H-chromene-2,4(3H)-dione can be compared with other similar compounds to highlight its uniqueness:
Similar Compounds: Compounds such as 4,5-diphenyl-1,2-dithiol-3-one and 3-(4,5-diphenyl-1,2-dithiol-3-ylidene)-2H-chromen-2-one share structural similarities.
Uniqueness: The presence of both the chromene and dithiolylidene moieties in this compound provides it with unique electronic and chemical properties that are not found in the similar compounds mentioned.
属性
CAS 编号 |
63520-90-1 |
|---|---|
分子式 |
C24H14O3S2 |
分子量 |
414.5 g/mol |
IUPAC 名称 |
(3Z)-3-(4,5-diphenyldithiol-3-ylidene)chromene-2,4-dione |
InChI |
InChI=1S/C24H14O3S2/c25-21-17-13-7-8-14-18(17)27-24(26)20(21)23-19(15-9-3-1-4-10-15)22(28-29-23)16-11-5-2-6-12-16/h1-14H/b23-20- |
InChI 键 |
LQAFJOXGTGBZNP-ATJXCDBQSA-N |
手性 SMILES |
C1=CC=C(C=C1)C\2=C(SS/C2=C\3/C(=O)C4=CC=CC=C4OC3=O)C5=CC=CC=C5 |
规范 SMILES |
C1=CC=C(C=C1)C2=C(SSC2=C3C(=O)C4=CC=CC=C4OC3=O)C5=CC=CC=C5 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![12-oxapentacyclo[11.8.0.02,11.04,9.015,20]henicosa-1(13),2(11),4,6,8,15,17,19-octaene-3,10,14,21-tetrone](/img/structure/B12678360.png)
